(3-(Chloromethyl)phenyl)methanol
Overview
Description
(3-(Chloromethyl)phenyl)methanol is an organic compound with the molecular formula C8H9ClO It is a benzyl alcohol derivative where the benzene ring is substituted with a chloromethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-(Chloromethyl)phenyl)methanol can be synthesized through several methods. One common approach involves the chloromethylation of benzyl alcohol. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (3-(Chloromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group yields (3-(Chloromethyl)phenyl)aldehyde or (3-(Chloromethyl)benzoic acid.
- Reduction of the chloromethyl group forms (3-methylphenyl)methanol.
- Substitution reactions produce various substituted benzyl alcohol derivatives .
Scientific Research Applications
(3-(Chloromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving benzyl alcohol derivatives.
Industry: Used in the production of specialty chemicals and as a building block for polymers and resins
Mechanism of Action
The mechanism of action of (3-(Chloromethyl)phenyl)methanol depends on its chemical reactivity. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Benzyl alcohol: Lacks the chloromethyl group, making it less reactive in substitution reactions.
(4-(Chloromethyl)phenyl)methanol: Similar structure but with the chloromethyl group at the para position, which can affect its reactivity and applications.
(2-(Chloromethyl)phenyl)methanol: Chloromethyl group at the ortho position, leading to different steric and electronic effects.
Uniqueness: (3-(Chloromethyl)phenyl)methanol is unique due to the position of the chloromethyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Properties
IUPAC Name |
[3-(chloromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAQTOPTBMDQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626995 | |
Record name | [3-(Chloromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175464-51-4 | |
Record name | [3-(Chloromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.